molecular formula C18H27N3O2S B4766253 5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4766253
M. Wt: 349.5 g/mol
InChI Key: WSZNHZDYBHXCHH-UHFFFAOYSA-N
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Description

5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenoxy group, and a methoxypropyl chain

Preparation Methods

The synthesis of 5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butylphenoxy group: This step involves the reaction of the triazole intermediate with a tert-butylphenol derivative.

    Attachment of the methoxypropyl chain: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxyprop

Properties

IUPAC Name

3-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-13(16-19-20-17(24)21(16)11-6-12-22-5)23-15-9-7-14(8-10-15)18(2,3)4/h7-10,13H,6,11-12H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZNHZDYBHXCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CCCOC)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

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